molecular formula C10H15N5 B009880 1-Butyl-3-methylimidazolium dicyanamide CAS No. 448245-52-1

1-Butyl-3-methylimidazolium dicyanamide

Cat. No. B009880
M. Wt: 205.26 g/mol
InChI Key: ICIVTHOGIQHZRY-UHFFFAOYSA-N
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Description

1-Butyl-3-methylimidazolium dicyanamide ([bmim][N(CN)2]) is an ionic liquid with a broad range of applications due to its unique chemical and physical properties. It is part of a class of materials that exhibit low melting points, high thermal stability, and negligible vapor pressure, making them suitable for a variety of industrial applications.

Synthesis Analysis

The synthesis of [bmim][N(CN)2] involves the combination of 1-butyl-3-methylimidazolium with dicyanamide anions. The process yields an ionic liquid with specific thermodynamic properties such as low enthalpy of vaporization and weak ion-ion structural correlation, indicating its distinct chemical behavior compared to other ionic liquids (Bedrov & Borodin, 2010).

Molecular Structure Analysis

The molecular dynamics and structure of [bmim][N(CN)2] have been extensively studied, revealing its lowest enthalpy of vaporization among its counterparts and the fastest dynamics due to the weakest ion-ion structural correlation (Bedrov & Borodin, 2010).

Chemical Reactions and Properties

Experimental and ab initio methods have provided key insights into the thermodynamic quantities of [bmim][N(CN)2], such as vapor pressure, enthalpy of vaporization, and enthalpy of formation. These studies have contributed to the validation and development of modeling approaches for ionic liquids (Emel’yanenko, Verevkin, & Heintz, 2007).

Physical Properties Analysis

The thermophysical properties of [bmim][N(CN)2], such as density, viscosity, and thermal expansibility, have been measured under various conditions. An empiric equation of state for [bmim][N(CN)2] was developed to calculate these properties, providing valuable data for its application in various fields (Engelmann et al., 2012).

Chemical Properties Analysis

The study of interactions between [bmim][N(CN)2] and molecular solvents has revealed insights into its volumetric properties and hydrogen bond dynamics. These interactions are critical for understanding the solvation and mixing behaviors of ionic liquids in various solvents (Zec et al., 2018).

Scientific Research Applications

  • Electrospray Propulsion Systems : This compound impacts the performance of electrospray plumes in propulsion systems, with variable flow rates affecting its effectiveness (Miller, Prince, Bemish, & Rovey, 2014).

  • Gas Absorption Processes : It exhibits potential for enhanced gas absorption, particularly in the context of high-pressure phase behavior with carbon dioxide (Carvalho et al., 2009).

  • Green Solvents for Biofuel Production : The compound is effective in dissolving biomass-related materials, suggesting its use in green solvents (Paduszyński, Okuniewski, & Domańska, 2013).

  • Water and Ethanol Interactions : It shows a high ability to interact with water and ethanol, although this ability decreases with increasing cyano group numbers (Khan et al., 2015).

  • Thermal Stability : The thermal stability of 1-butyl-3-methylimidazolium dicyanamide is up to 110°C, offering potential for applications requiring high thermal resistance (Liang, Yang, & Xuan, 2010).

  • Electronic Structure Analysis : It provides an alternative approach for analyzing electronic structure-based properties and interpreting IR or Raman spectra (Wendler et al., 2012).

  • Interface Studies : Its orientation at the platinum-liquid interface can be analyzed using sum frequency generation spectroscopy and double-layer capacitance studies (Aliaga & Baldelli, 2006).

  • Improved Purity in Production : Microwave-assisted reaction enhances the purity of this compound, especially at higher temperatures (Kärkkäinen et al., 2004).

  • Solubility of Nonpolar Compounds : It shows potential as a solvent for nonpolar compounds, particularly in the context of dienes (Bogel-Łukasik et al., 2010).

  • Extraction Processes : The compound demonstrates potential as an alternative solvent for liquid-liquid extraction applications, such as extracting toluene from heptane (Larriba et al., 2013).

  • Thermophysical Properties : Its thermophysical properties at high pressures and temperatures are reported, which are crucial for various industrial applications (Engelmann et al., 2012).

  • Gaseous Enthalpy of Formation : A new method for determining the gaseous enthalpy of formation of this ionic liquid has been presented, enabling the understanding of previously unavailable thermodynamic properties (Emel’yanenko, Verevkin, & Heintz, 2007).

  • Corrosion Properties : The compound's interaction with various metals has been studied, showing satisfactory anti-corrosion properties with certain metals under anodic polarization conditions (Wang et al., 2014).

  • Environmental Considerations : It is important to treat these compounds as research chemicals with unknown toxicity and stability, especially during purification processes (Swatloski, Holbrey, & Rogers, 2003).

  • Extraction Capacity : Different ionic liquids, including 1-butyl-3-methylimidazolium dicyanamide, have been evaluated for their extraction capacities, demonstrating varying efficiencies (Hansmeier, Ruíz, Meindersma, & Haan, 2010).

  • Ionic Liquid Degradation : The Electro-Fenton treatment method effectively removes imidazolium-based ionic liquids from water, reducing toxicity and demonstrating a feasible degradation pathway (Bocos, Pazos, & Sanromán, 2016).

  • Properties Comparison with Other Anions : Its thermodynamic, dynamic, and structural properties have been compared with other anions, providing insights into its unique characteristics (Bedrov & Borodin, 2010).

  • Structural and Dynamic Heterogeneity : The compound demonstrates water-induced local structural and dynamic heterogeneity in ionic liquid mixtures (Tibbetts et al., 2023).

Safety And Hazards

1-Butyl-3-methylimidazolium dicyanamide is classified as Acute Tox. 4 Oral - Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3 . It’s recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

properties

IUPAC Name

1-butyl-3-methylimidazol-3-ium;cyanoiminomethylideneazanide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N2.C2N3/c1-3-4-5-10-7-6-9(2)8-10;3-1-5-2-4/h6-8H,3-5H2,1-2H3;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICIVTHOGIQHZRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C=C[N+](=C1)C.C(=[N-])=NC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9047910
Record name 1-Butyl-3-methylimidazolium dicyanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9047910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Butyl-3-methylimidazolium dicyanamide

CAS RN

448245-52-1
Record name 1-Butyl-3-methylimidazolium dicyanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9047910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Butyl-3-methylimidazolium Dicyanamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,900
Citations
PJ Carvalho, T Regueira, LM Santos… - Journal of Chemical & …, 2010 - ACS Publications
… a means to enhance the absorption of sour gases, was investigated, the density and viscosity data for the pure and water binary mixtures of 1-butyl-3-methylimidazolium dicyanamide [C …
Number of citations: 253 pubs.acs.org
M Engelmann, H Schmidt, J Safarov, J Nocke… - Acta Chimica …, 2012 - sciendo.com
… 1-butyl-3-methylimidazolium dicyanamide was purchased from Ionic Liquids Technologies GmbH, Germany (Product Code IL-0010-HP, 448245-52-1, Purity ≥ 98.0 %). It was purified …
Number of citations: 19 sciendo.com
PJ Carvalho, VH Álvarez, IM Marrucho, M Aznar… - The Journal of …, 2009 - Elsevier
… The solubility of CO 2 in 1-butyl-3-methylimidazolium dicyanamide is much lower than … , showed a much larger solubility for CO 2 than 1-butyl-3-methylimidazolium dicyanamide. …
Number of citations: 190 www.sciencedirect.com
VN Emel'yanenko, SP Verevkin… - Journal of the American …, 2007 - ACS Publications
… of the liquid 1-butyl-3-methylimidazolium dicyanamide, 206.2 … of vaporization of 1-butyl-3-methylimidazolium dicyanamide, … ionic liquid 1-butyl-3-methylimidazolium dicyanamide, 363.4 …
Number of citations: 413 pubs.acs.org
SW Miller, BD Prince, RJ Bemish… - Journal of Propulsion and …, 2014 - arc.aiaa.org
… In this paper, we focus on another IL, 1-butyl-3-methylimidazolium dicyanamide ([Bmim][DCA]), that has received less attention as an electrospray propellant under controlled-variable …
Number of citations: 38 arc.aiaa.org
R Liang, Y Meirong, X Xiaopeng - Chinese Journal of Chemical …, 2010 - Elsevier
Thermal stability and thermal decomposition kinetics of 1-butyl-3-methylimidazolium dicyanamide ([bmin + ][N(CN) 2 − ]) were investigated using both isothermal and non-isothermal …
Number of citations: 56 www.sciencedirect.com
C Aliaga, S Baldelli - The Journal of Physical Chemistry B, 2006 - ACS Publications
… The orientation of the cation and the anion of 1-butyl-3-methylimidazolium dicyanamide at the platinum−liquid interface, using sum frequency generation (SFG) spectroscopy is reported. …
Number of citations: 111 pubs.acs.org
S Xu, S Xing, SS Pei, V Ivaništšev… - The Journal of …, 2015 - ACS Publications
The ion distribution at the charged three layer graphene–ionic liquid (1-butyl-3-methylimidazolium dicyanamide, [BMIM][DCA]) interface is probed by sum frequency generation …
Number of citations: 55 pubs.acs.org
N Kulbe, O Höfft, A Ulbrich… - Plasma Processes …, 2011 - Wiley Online Library
… We report on the reaction of CuCl and CuCl 2 , each dissolved in 1-butyl-3-methylimidazolium dicyanamide ([BMIm]dca), with a glow discharge argon plasma. The interaction of the …
Number of citations: 47 onlinelibrary.wiley.com
U Domańska, M Wlazło, M Karpińska - Fluid Phase Equilibria, 2016 - Elsevier
… The ionic liquid used in this work, namely 1-butyl-3-methylimidazolium dicyanamide, ([BMIM][DCA]); mass fraction purity ≥ 0.98; CAS registry no. 448245-52-1), was purchased from Io-…
Number of citations: 66 www.sciencedirect.com

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